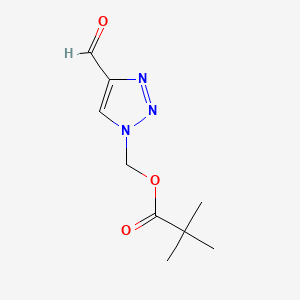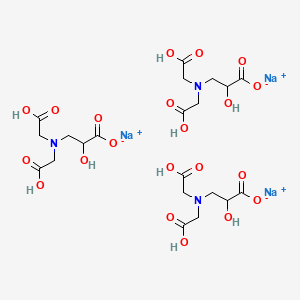![molecular formula C14H15Cl2NaO5 B570606 Sodium;2-[2,3-dichloro-4-[2-(methoxymethyl)butanoyl]phenoxy]acetate CAS No. 23146-73-8](/img/structure/B570606.png)
Sodium;2-[2,3-dichloro-4-[2-(methoxymethyl)butanoyl]phenoxy]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;2-[2,3-dichloro-4-[2-(methoxymethyl)butanoyl]phenoxy]acetate, commonly referred to as DCMBA, is a synthetic compound used in scientific research and laboratory experiments. It is a white crystalline solid that is soluble in water. DCMBA is a versatile compound that has been used in a wide range of applications, including as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a stabilizer in the production of polymers.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway of Sodium;2-[2,3-dichloro-4-[2-(methoxymethyl)butanoyl]phenoxy]acetate involves the condensation of 2,3-dichloro-4-hydroxyacetophenone with 2-(methoxymethyl)butyryl chloride followed by the reaction of the resulting product with sodium chloroacetate.
Starting Materials
2,3-dichloro-4-hydroxyacetophenone, 2-(methoxymethyl)butyryl chloride, sodium chloroacetate
Reaction
Step 1: Condensation of 2,3-dichloro-4-hydroxyacetophenone with 2-(methoxymethyl)butyryl chloride in the presence of a base such as triethylamine or pyridine to form 2-(2,3-dichloro-4-[2-(methoxymethyl)butanoyl]phenoxy)acetophenone., Step 2: Reaction of the product from step 1 with sodium chloroacetate in the presence of a base such as sodium hydroxide or potassium carbonate to form Sodium;2-[2,3-dichloro-4-[2-(methoxymethyl)butanoyl]phenoxy]acetate.
Wissenschaftliche Forschungsanwendungen
DCMBA has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a stabilizer in the production of polymers. It has also been used in the synthesis of various compounds, including pharmaceuticals, pesticides, and dyes. In addition, DCMBA has been used in the development of new materials, such as nanomaterials, and in the study of enzyme kinetics.
Wirkmechanismus
DCMBA works by forming a complex with a target molecule or enzyme. This complex is then broken down by the enzyme, releasing the DCMBA and allowing it to interact with other molecules in the system. The DCMBA then binds to the target molecule or enzyme, forming a new complex that is more stable than the original one. This complex can then be further broken down, releasing the DCMBA and allowing it to interact with other molecules in the system.
Biochemische Und Physiologische Effekte
DCMBA has been studied for its effects on various biochemical and physiological processes. In studies, DCMBA has been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates, proteins, and lipids. It has also been found to inhibit the activity of enzymes involved in the synthesis of fatty acids and cholesterol. In addition, DCMBA has been shown to modulate the activity of certain hormones and to affect the expression of certain genes.
Vorteile Und Einschränkungen Für Laborexperimente
DCMBA is a versatile compound that has many advantages for laboratory experiments. It is easy to synthesize, and it is relatively stable in aqueous solutions. In addition, it is relatively non-toxic and has low volatility. However, DCMBA is not suitable for use in the production of polymers, as it can cause the polymer to degrade over time.
Zukünftige Richtungen
There are many potential future directions for DCMBA. It could be used in the development of new materials, such as nanomaterials, and in the study of enzyme kinetics. In addition, it could be used to study the effects of various hormones and to explore the effects of gene expression. Finally, it could be used in the development of new pharmaceuticals, pesticides, and dyes.
Eigenschaften
IUPAC Name |
sodium;2-[2,3-dichloro-4-[2-(methoxymethyl)butanoyl]phenoxy]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2O5.Na/c1-3-8(6-20-2)14(19)9-4-5-10(13(16)12(9)15)21-7-11(17)18;/h4-5,8H,3,6-7H2,1-2H3,(H,17,18);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDFXAYDXOCKKOW-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC)C(=O)C1=C(C(=C(C=C1)OCC(=O)[O-])Cl)Cl.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2NaO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2,3-Dichloro-4-[2-(methoxymethyl)butyryl]phenoxy]aceticAcidSodiumSalt | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B570532.png)





